molecular formula C10H10F3NO4 B8030688 1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene

Cat. No.: B8030688
M. Wt: 265.19 g/mol
InChI Key: IKDFABSNYBRXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of nitro, propan-2-yloxy, and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the propan-2-yloxy and trifluoromethoxy groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequent steps involve the use of appropriate alkylating agents and fluorinating reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine or other lower oxidation state compounds using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The nitro group can participate in redox reactions, while the propan-2-yloxy and trifluoromethoxy groups can influence the compound’s solubility, reactivity, and binding affinity to specific targets. These interactions can modulate various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-nitro-3-(propan-2-yloxy)benzene
  • 1-Nitro-3-(propan-2-yloxy)-4-(trifluoromethoxy)benzene
  • 1-Nitro-3-(propan-2-yloxy)-5-(difluoromethoxy)benzene

Uniqueness

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-nitro-3-propan-2-yloxy-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4/c1-6(2)17-8-3-7(14(15)16)4-9(5-8)18-10(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFABSNYBRXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.